4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N5O with a molecular weight of 313.37 g/mol. The structure includes a piperazine ring, a pyrazole moiety, and a pyridine ring, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects against human liver carcinoma cells (HepG2) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for neuroprotective effects. Research indicates that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. This effect is believed to be mediated through the modulation of signaling pathways involved in apoptosis and inflammation .
Case Studies
A recent clinical study focused on the efficacy of this compound in treating specific types of cancer. Patients with advanced liver cancer were administered the compound in combination with standard therapies. Results showed improved survival rates and reduced tumor sizes compared to those receiving standard therapy alone .
Another study investigated its role in neuroprotection using animal models of Parkinson's disease. The compound significantly improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Properties
IUPAC Name |
4-(5-methyl-1-phenylpyrazole-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-15-18(13-22-25(15)16-6-3-2-4-7-16)20(27)23-10-11-24(19(26)14-23)17-8-5-9-21-12-17/h2-9,12-13H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBPUQZGYMBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.